N'-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-chloro-3-formyl-6-methylquinoline. This intermediate is then reacted with piperidine and acetohydrazide under specific conditions to yield the final product .
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Preparation of 2-chloro-3-formyl-6-methylquinoline
Reagents: 2-chloro-6-methylquinoline, formylating agent
Conditions: Reflux in an appropriate solvent
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Reaction with Piperidine and Acetohydrazide
Reagents: 2-chloro-3-formyl-6-methylquinoline, piperidine, acetohydrazide
Conditions: Reflux in ethanol with triethylamine as a base
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives .
Scientific Research Applications
N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylquinoline: A precursor in the synthesis of the target compound.
N’-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide: A similar compound with a methoxy group instead of a methyl group.
Uniqueness
N’-[(E)-(2-chloro-6-methylquinolin-3-yl)methylidene]-2-(piperidin-1-yl)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-5-6-16-14(9-13)10-15(18(19)21-16)11-20-22-17(24)12-23-7-3-2-4-8-23/h5-6,9-11H,2-4,7-8,12H2,1H3,(H,22,24)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRZRMJPGGHMSS-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=NNC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=N/NC(=O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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